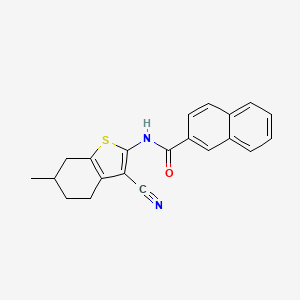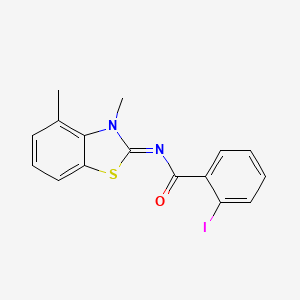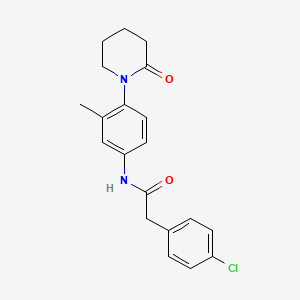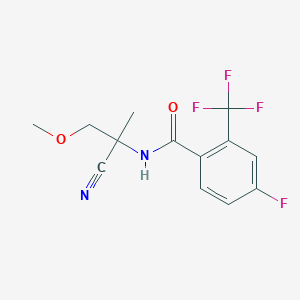![molecular formula C17H9F4NO2 B3001266 2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione CAS No. 194225-49-5](/img/structure/B3001266.png)
2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which are structurally related to 2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione, has been explored through a novel approach starting from 3-sulfolene. The process involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione followed by the opening of the epoxide with various nucleophiles to yield the desired hexahydro-1H-isoindole-1,3(2H)-dione derivatives. Further chemical transformations include the synthesis of amino and triazole derivatives through the reaction of the epoxide with sodium azide and the formation of hydroxyl analogues via cis-hydroxylation. These hydroxyl groups can subsequently be converted to acetates, demonstrating the versatility of the synthetic pathway .
Molecular Structure Analysis
The molecular structure of the synthesized compounds features a substituted tetrahydroisoindole motif. This motif is a result of a one-pot procedure that involves a three-component coupling reaction. The reaction sequence includes a condensation followed by a Diels-Alder reaction, which utilizes readily available starting materials such as alpha,beta-unsaturated aldehydes, amide, and maleimide. The endo fashion of the substituted tetrahydroisoindole is indicative of the stereochemical outcome of the Diels-Alder reaction, which is a critical aspect of the molecular structure analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives are multi-step and involve both addition and cycloaddition reactions. The initial epoxidation and subsequent opening of the epoxide ring with nucleophiles are key steps in the formation of the hexahydro-1H-isoindole-1,3(2H)-dione derivatives. The three-component coupling reaction for the synthesis of substituted tetrahydroisoindole-1,3-diones is particularly noteworthy as it combines condensation and Diels-Alder reactions in a single pot, showcasing an efficient synthetic strategy for constructing complex molecules with multiple functional groups .
Physical and Chemical Properties Analysis
While the abstracts provided do not give explicit details on the physical and chemical properties of the synthesized compounds, it can be inferred that the introduction of various substituents such as amino, triazole, and acetate groups would influence the solubility, acidity/basicity, and reactivity of the molecules. The presence of a tetrafluoroisoindole moiety in the target compound suggests increased lipophilicity and potential for strong interactions with biological molecules due to the electron-withdrawing nature of the fluorine atoms. The stereochemistry of the endo tetrahydroisoindole motif may also affect the physical properties such as melting point and crystallinity, as well as the chemical reactivity in further transformations .
Mecanismo De Acción
Target of Action
The primary target of the compound is currently unknown. Based on its structural similarity to other compounds, it may interact with certain receptors or enzymes in the body .
Mode of Action
It is likely that it interacts with its targets in a similar manner to other structurally related compounds, causing changes in the activity of these targets .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. These pathways could involve processes such as signal transduction, metabolic regulation, and cellular response to stimuli . The downstream effects of these pathway alterations would depend on the specific nature of the compound’s interaction with its targets .
Pharmacokinetics
Based on its chemical structure, it may have certain properties such as solubility, stability, and permeability that could influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular signaling and function to alterations in gene expression and protein synthesis .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For example, certain conditions could affect the compound’s solubility and stability, thereby influencing its bioavailability and pharmacological effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(1S)-2,3-dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F4NO2/c18-12-10-11(13(19)15(21)14(12)20)17(24)22(16(10)23)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSKYZPZDYNMTH-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N3C(=O)C4=C(C3=O)C(=C(C(=C4F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1N3C(=O)C4=C(C3=O)C(=C(C(=C4F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B3001184.png)

![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001187.png)





![4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B3001199.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B3001202.png)
![Ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate](/img/structure/B3001203.png)
![N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3001205.png)
